2-Bromo-4-fluorophenylthiocyanate
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Overview
Description
2-Bromo-4-fluorophenylthiocyanate is an organic compound with the molecular formula C7H3BrFNS and a molecular weight of 232.07 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluorophenylthiocyanate typically involves the reaction of 2-bromo-4-fluoroaniline with thiophosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosgene.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluorophenylthiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 2-bromo-4-fluoroaniline when reacted with ammonia.
Oxidation and Reduction: Products vary based on the specific conditions and reagents used.
Scientific Research Applications
2-Bromo-4-fluorophenylthiocyanate is utilized in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Medicine: Research includes its potential use in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluorophenylthiocyanate involves its interaction with specific molecular targets, such as enzymes or proteins. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 2-Bromo-4-fluorophenylisothiocyanate
- 2-Bromo-4-fluorophenylamine
- 2-Bromo-4-fluorophenol
Comparison: 2-Bromo-4-fluorophenylthiocyanate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to similar compounds. The thiocyanate group also provides unique chemical behavior, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl) thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-6-3-5(9)1-2-7(6)11-4-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMSHBJELWAAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)SC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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